molecular formula C17H19N5 B2407722 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine CAS No. 955306-12-4

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine

Cat. No.: B2407722
CAS No.: 955306-12-4
M. Wt: 293.374
InChI Key: JSNSKZXOGXEZRA-UHFFFAOYSA-N
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Description

“1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are aromatic heterocyclic compounds . Pyrazolo[3,4-d]pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Adenosine Receptor Affinity and Selectivity Profiles

New derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, substituted with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, have been synthesized to target human adenosine A1 and A2A receptor subtypes. These compounds show significant affinity and selectivity towards these receptors, providing insights into the structural requirements for adenosine receptor binding and activity. This research could contribute to the development of new therapeutic agents targeting neurological disorders and cardiovascular diseases (Squarcialupi et al., 2017).

Functional Fluorophores Development

Pyrazolo[1,5-a]pyrimidines have been used as key intermediates in the synthesis of novel functional fluorophores. These compounds exhibit large Stokes shifts and high quantum yields, making them potential candidates for use as fluorescent probes in biological and environmental applications. The ability to detect relevant species with these hybrid systems could advance imaging techniques and analytical methods (Castillo et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds show promising activity against various bacterial and fungal strains, offering potential for the development of new antimicrobial agents. Additionally, some derivatives demonstrate significant anti-inflammatory activity, suggesting their utility in the treatment of inflammatory conditions (Aggarwal et al., 2014).

Antiproliferative and Enzyme Inhibition

Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines, as well as their ability to inhibit specific enzymes such as acetylcholinesterase. These compounds have shown significant effects in inhibiting cell growth and enzyme activity, indicating their potential as therapeutic agents in cancer treatment and neurodegenerative diseases (Romdhane et al., 2016).

Properties

IUPAC Name

1-(2-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13-7-3-4-8-15(13)22-17-14(11-20-22)16(18-12-19-17)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNSKZXOGXEZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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